molecular formula C7H3Cl2N3O2 B13686176 6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B13686176
M. Wt: 232.02 g/mol
InChI Key: IDLLJIITUOJYAR-UHFFFAOYSA-N
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Description

6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a fused pyridine-pyrimidine scaffold with chlorine substitutions at positions 6 and 5. This structural framework confers unique electronic and steric properties, making it a candidate for diverse applications, including herbicidal and pharmaceutical uses. The compound’s reactivity and bioactivity are influenced by the electron-withdrawing chlorine substituents, which modulate frontier molecular orbital (FMO) energies and binding interactions with biological targets .

Properties

Molecular Formula

C7H3Cl2N3O2

Molecular Weight

232.02 g/mol

IUPAC Name

6,7-dichloro-1H-pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C7H3Cl2N3O2/c8-3-1-2-5(10-4(3)9)11-7(14)12-6(2)13/h1H,(H2,10,11,12,13,14)

InChI Key

IDLLJIITUOJYAR-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=C1Cl)Cl)NC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis of this compound typically begins with appropriately substituted pyrimidine derivatives such as 2,4-dichloropyrimidine or 2,4,6-trichloropyrimidine which undergo regioselective nucleophilic aromatic substitution (SNAr) reactions to introduce the fused pyridine ring and keto groups.

A key intermediate often reported is 2,4-dichloropyrido[2,3-d]pyrimidine , which is then subjected to hydrolysis or further substitution to yield the dione structure.

Regioselective SNAr Reaction

A common synthetic step involves the regioselective nucleophilic aromatic substitution of 2,4-dichloropyrido[2,3-d]pyrimidine with nucleophiles such as amines or hydroxyl groups in the presence of bases like triethylamine in solvents such as tetrahydrofuran (THF) or N-methyl-2-pyrrolidone (NMP). This reaction selectively replaces one chlorine atom while preserving the other, enabling the formation of the dione moiety at positions 2 and 4.

Hydrolysis to Form the Dione

The hydrolysis of chlorinated intermediates under controlled acidic or basic conditions leads to the formation of the 2,4-dione structure. Careful control of temperature and reaction time is necessary to avoid over-hydrolysis or degradation of the compound. Stability studies have shown that the dichloropyrido[2,3-d]pyrimidine intermediates are prone to hydrolysis, which must be managed to maximize yield.

One-Pot Multi-Component Reactions

Recent advances include one-pot three-component reactions involving 4-aminopyrimidines, aromatic aldehydes, and active methylene compounds under thermal, microwave, or ultrasonic irradiation conditions. These methods allow efficient construction of the fused pyridopyrimidine ring system with diverse substitutions, including halogens like chlorine at desired positions.

Detailed Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields reported for the preparation of this compound or closely related derivatives:

Step Reagents & Conditions Solvent Temperature Yield (%) Notes
SNAr substitution 2,4-dichloropyrido[2,3-d]pyrimidine + nucleophile + triethylamine THF or NMP 20-30 °C 86-90 Reaction completion monitored by HPLC; water quench and filtration for isolation
Hydrolysis to dione Controlled acidic or basic hydrolysis Aqueous media Reflux or mild heat 75-85 Stability of intermediates critical; hydrolysis monitored to prevent degradation
One-pot cyclocondensation 4-aminopyrimidine + aldehyde + active methylene compound DMF or other Thermal or microwave 70-95 Microwave-assisted synthesis improves reaction time and yield; versatile for substitutions

Stability and Process Development Considerations

  • Stability of intermediates: The 2,4-dichloropyrido[2,3-d]pyrimidine intermediate is sensitive to hydrolysis, especially at elevated temperatures or in the presence of moisture. Stability studies recommend storage at low temperatures (-15 °C) to maintain purity and yield.

  • Scale-up: Pilot plant synthesis has been successfully demonstrated with yields around 86-87% and high purity (>99% by HPLC), indicating the robustness of the synthetic method for larger scale production.

  • Purification: After reaction completion, aqueous workup and filtration followed by drying under vacuum are standard procedures to isolate the target compound as a solid with high purity.

Summary of Key Research Findings

  • The electrophilic substitution and cyclization routes (Route I) are classical methods for building the pyrido[2,3-d]pyrimidine core, but require electron-donating groups on the pyrimidine ring to facilitate ring closure.

  • Nucleophilic aromatic substitution (SNAr) on chlorinated intermediates is a crucial step for introducing the dichloro substitution pattern and for subsequent hydrolysis to the dione form.

  • One-pot multi-component reactions offer efficient and versatile synthetic access to pyrido[2,3-d]pyrimidine derivatives with various substitutions, including halogens, under mild to moderate conditions with good yields.

  • Stability and process optimization are essential for maximizing yield and purity, especially for intermediates prone to hydrolysis.

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorine Positions

The 6- and 7-chlorine atoms undergo nucleophilic displacement with nitrogen- or oxygen-based nucleophiles. For example:

  • Ammonolysis : Reaction with ammonia or amines yields amino-substituted derivatives, critical for modifying biological activity .

  • Hydrolysis : Controlled aqueous conditions replace chlorine with hydroxyl groups, forming dihydroxy intermediates .

Cyclization and Condensation Reactions

The pyrimidine ring participates in cyclization with α,β-unsaturated ketones or aldehydes:

Reagent Product Conditions
Acetylacetone5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-dioneGlacial acetic acid, reflux
Benzoylacetone5,7-Diphenylpyrido[2,3-d]pyrimidine-2,4-dioneMicrowave irradiation
4-Methoxybenzoylacetone5-(4-Methoxyphenyl)-7-methylpyrido[2,3-d]pyrimidine-2,4-dioneDMF, 80°C

These reactions proceed via Michael addition followed by cyclization, confirmed by 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR data .

Reaction with 1,3-Dicarbonyl Compounds

1,3-Diketones react with the 6-amino group of precursor uracils to form fused pyrido-pyrimidines. For instance:

  • Malonic acid derivatives : Yield 5-hydroxy-6-substituted pyrido[2,3-d]pyrimidin-7-ones .

  • Dimethyl acetylenedicarboxylate (DMAD) : Generates 5-carboxamido-7-oxo derivatives in protic media .

Vilsmeier-Haack Formylation

Treatment with the Vilsmeier reagent (POCl3_3/DMF) introduces formyl groups at the 5-position, producing intermediates for further functionalization .

Experimental Data and Characterization

Key spectroscopic data for synthesized derivatives:

Compound 1H^1 \text{H}-NMR (DMSO-d6_6) 13C^{13} \text{C}-NMR
1,3-Diethyl-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione δ 7.10 (s, 1H, C6-H), 4.26 (q, 2H), 3.94 (q, 2H), 2.70 (s, 3H), 2.47 (s, 3H), 1.20–1.15 (m, 6H)161.93 (C4=O), 160.73 (C2=O), 152.29 (C8a)
6-(3,3-Dimethylindol-2-yl)-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione δ 7.35–7.20 (m, 4H, Ar-H), 6.85 (s, 1H, NH), 3.82 (t, 2H), 1.32–0.79 (m, 6H)164.18 (C4), 153.90 (C6), 151.70 (C2), 74.15 (C5)

Comparison with Similar Compounds

Table 1: Comparison of FMO Energies

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
2o -6.01 -1.85 4.16
Lead Compound B -6.27 -1.87 4.40
Flumioxazin (Control) -6.55 -2.30 4.25

1-(2,6-Diethylphenyl)-3-Methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (Compound 2n)

  • Substituents : 3-methyl and 2,6-diethylphenyl groups.
  • Structural Features : X-ray crystallography confirms a planar pyrido-pyrimidine ring system, with ethyl groups enhancing hydrophobic interactions .
  • Bioactivity : Moderate herbicidal efficacy due to reduced electron-withdrawing effects compared to chlorinated derivatives.

5-Amino-1,3-Diethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • Substituents: 5-amino and 1,3-diethyl groups.
  • Applications : Primarily explored in medicinal chemistry for kinase inhibition.

Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione

  • Structural Difference : Pyridine ring fused at [3,4-d] instead of [2,3-d].
  • Electronic Profile : Reduced conjugation due to altered ring fusion, leading to a higher HOMO-LUMO gap (e.g., 4.50 eV in unsubstituted forms) .

Table 2: Key Structural and Functional Differences

Compound Substituents Molecular Weight (g/mol) Primary Application
6,7-Dichloro derivative 6-Cl, 7-Cl ~239.06* Herbicides
Compound 2o 3-CH₃, 2,3,4-F₃C₆H₂ 344.28 Herbicides (PPO inhibitor)
5-Amino-1,3-diethyl derivative 5-NH₂, 1,3-C₂H₅ 234.25 Kinase inhibition
7-Chloro-6-fluoro derivative (Patent) 7-Cl, 6-F, isopropyl/methyl ~349.78* Pharmaceutical synthesis

*Calculated based on molecular formula.

Herbicidal vs. Anticancer Activity

  • Herbicidal Derivatives (e.g., 2o) : Rely on electron-deficient aromatic rings to disrupt PPO activity via FAD binding .
  • Anticancer Derivatives : Derivatives like 1,3,5-trimethylpyrido[2,3-d]pyrimidine-2,4-dione (CAS 59797-09-0) block the RAF-MEK-ERK pathway by targeting kinase domains, requiring bulky substituents for steric hindrance .

Biological Activity

6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity based on various studies and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of two chlorine atoms at the 6 and 7 positions of the pyridine ring and a dione functional group at the 2 and 4 positions of the pyrimidine ring. Its molecular formula is C7H3Cl2N2O2C_7H_3Cl_2N_2O_2 with a molecular weight of approximately 232.02 g/mol. The unique structural features contribute to its reactivity and biological properties, particularly its electrophilic nature due to the chlorine substituents .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted that pyrimidine derivatives can serve as effective scaffolds for developing new anti-infective agents . The presence of halogen atoms often enhances the antimicrobial efficacy by increasing membrane permeability or disrupting microbial metabolic pathways.

Inhibition of Enzymatic Activity

This compound has been studied for its potential to inhibit various enzymes, including:

  • Dihydrofolate Reductase (DHFR) : Compounds in this class have shown promise as inhibitors of DHFR, an important target in cancer therapy due to its role in folate metabolism .
  • Phosphoinositide 3-kinases (PI3K) : It has been noted that similar compounds can act as selective inhibitors of PI3Kδ, which is implicated in immune cell function and development .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrido[2,3-d]pyrimidine derivatives are also notable. The ability to modulate inflammatory pathways makes these compounds candidates for treating chronic inflammatory diseases. For instance, studies have suggested that targeting specific kinases involved in inflammation could lead to effective therapeutic strategies .

Research Findings and Case Studies

A comprehensive review on the synthesis and therapeutic potential of pyrido[2,3-d]pyrimidines emphasizes their application in treating various diseases. Below are selected findings:

Study Focus Findings
Synthesis and Biological EvaluationIdentified several derivatives with promising anti-infective properties.
Enzyme InhibitionDemonstrated significant inhibition of DHFR by pyrido derivatives.
PI3Kδ InhibitionHighlighted the selectivity of certain derivatives against PI3Kδ in clinical assays.

Q & A

What are the foundational synthetic routes for 6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and its derivatives?

Basic:
The compound can be synthesized via cyclization of 6-amino-1,3-dimethyluracil precursors with aryl-alkanone Mannich bases. For example, alkylation of intermediates with ethyl iodide or cyclopropyl groups under reflux in solvents like DMF or dichloromethane yields substituted derivatives (e.g., 1-cyclopropyl-3-ethyl derivatives) with moderate yields (42–78%) . Key reagents include triethylamine for deprotonation and alkyl halides for N-alkylation.

Advanced:
A two-step Vilsmeier formylation strategy optimizes regioselectivity for 6-substituted derivatives. This involves formylation of 6-amino-1,3-dimethyluracil using POCl₃/DMF followed by cyclization with aryl aldehydes. Reaction conditions (e.g., solvent polarity, temperature) critically influence the position of chlorine substitution (C-6 vs. C-7), as seen in the isolation of 6-chloro vs. 7-chloro regioisomers .

How can structural ambiguities in pyrido[2,3-d]pyrimidine derivatives be resolved using spectroscopic methods?

Basic:
1H and 13C NMR are primary tools for confirming substitution patterns. For example, the absence of a proton signal at δ 6.2–6.5 ppm indicates C-7 chlorination, while a singlet integrating for two protons at δ 3.8–4.2 ppm confirms N-ethylation. LCMS with [M+H]+ peaks validates molecular weight .

Advanced:
Contradictions in NOESY or HSQC data (e.g., unexpected coupling in bis-pyridopyrimidines) may arise from restricted rotation in ethane-bridged derivatives. In such cases, X-ray crystallography or variable-temperature NMR (VT-NMR) can resolve dynamic effects. For instance, VT-NMR at −40°C clarified rotational barriers in bis(pyrido[2,3-d]pyrimidin-6-yl)ethanes .

What strategies mitigate low yields in heterocyclic ring closure reactions for pyridopyrimidines?

Basic:
Optimize reaction time and temperature. For example, extending reflux duration from 6 to 12 hours in THF with p-toluenesulfonic acid increased yields of 6-(2-hydroxybenzoyl) derivatives from 60% to 85%. Use of microwave-assisted synthesis can also accelerate ring closure .

Advanced:
Introduce directing groups to enhance regioselectivity. A study showed that pre-functionalizing the uracil scaffold with a methyl group at C-5 directs electrophilic substitution to C-6, reducing byproduct formation during chlorination. Alternatively, flow chemistry minimizes side reactions in large-scale syntheses .

How are pyrido[2,3-d]pyrimidine derivatives evaluated for biological activity in kinase inhibition studies?

Basic:
In vitro kinase assays (e.g., eEF-2K inhibition) use ATP-competitive binding assays with [γ-32P]ATP. IC₅₀ values are determined via dose-response curves (1–100 µM). For example, compound 6 (7-amino-1-cyclopropyl derivative) showed IC₅₀ = 0.8 µM against eEF-2K, validated by Western blotting for phosphorylated eEF-2 .

Advanced:
Structure-activity relationship (SAR) studies combine molecular docking (e.g., AutoDock Vina) with mutagenesis. Chlorine at C-6 enhances hydrophobic interactions with kinase pockets, while N-cyclopropyl groups reduce off-target effects. Counterintuitive results (e.g., decreased activity in C-7 chlorinated analogs) were traced to steric clashes in docking models .

How should researchers address discrepancies in reported biological data for similar pyridopyrimidine analogs?

Advanced:
Contradictions may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell-line variability. For example, a compound showing IC₅₀ = 2 µM in HEK293 cells may exhibit IC₅₀ = 10 µM in HeLa due to differential kinase expression. Standardize assays using isogenic cell lines and include positive controls (e.g., staurosporine for kinase inhibition) .

What are the best practices for comparing pyrido[2,3-d]pyrimidines with structurally related heterocycles (e.g., thieno[2,3-d]pyrimidines)?

Advanced:
Use matched molecular pair analysis. Replace the pyrido nitrogen with sulfur (thieno analogs) and compare solubility (LogP) and potency. Thieno derivatives often show improved membrane permeability but reduced kinase affinity due to altered hydrogen bonding. MD simulations (AMBER) can predict backbone flexibility differences .

How can reaction byproducts in pyridopyrimidine synthesis be characterized and minimized?

Advanced:
Byproducts like regioisomeric chlorides (C-6 vs. C-7) are separable via preparative HPLC (C18 column, 70:30 MeCN/H₂O). To suppress their formation, use bulky bases (e.g., DIPEA) to sterically hinder undesired substitution. LCMS tracking of intermediates at 30-minute intervals identifies optimal reaction termination points .

What methodologies validate the stability of 6,7-Dichloropyrido[2,3-d]pyrimidine-2,4-dione under physiological conditions?

Advanced:
Conduct accelerated stability studies in PBS (pH 7.4) at 40°C for 72 hours. Monitor degradation via UPLC-QTOF-MS. For instance, hydrolysis of the dione ring to a dicarboxylic acid occurs at >50°C, but not at 37°C. Add antioxidants (e.g., 0.1% BHT) to prevent radical-mediated decomposition .

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